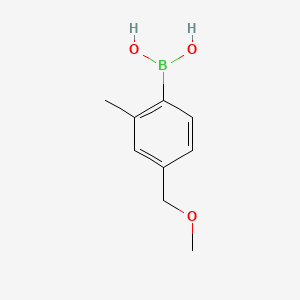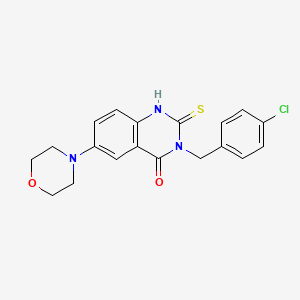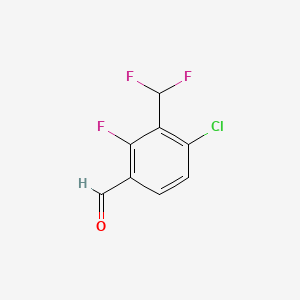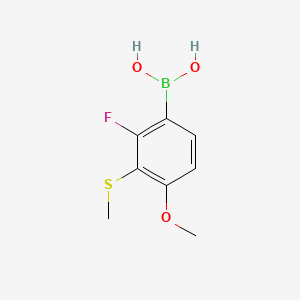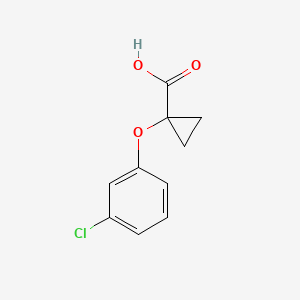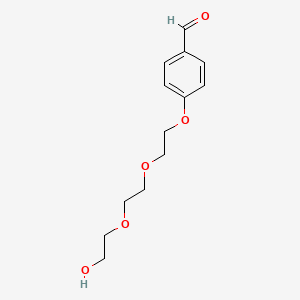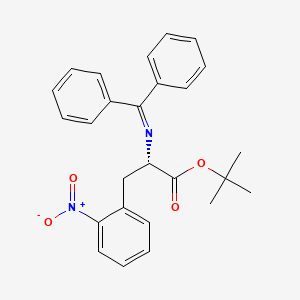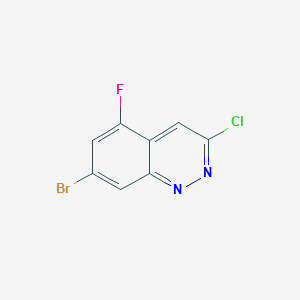
7-Bromo-3-chloro-5-fluorocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloro-5-fluorocinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the cinnoline ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-5-fluorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of cinnoline derivatives. For instance, the bromination, chlorination, and fluorination of cinnoline can be achieved using reagents such as bromine, chlorine, and fluorine gas or their respective halogenating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization followed by halogenation are employed to achieve efficient production. The use of advanced reactors and optimized reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-chloro-5-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-3-chloro-5-fluorocinnoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chloro-5-fluorocinnoline involves its interaction with specific molecular targets. The halogen atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
- 7-Bromo-3-chloro-5-fluoroquinoline
- 7-Bromo-3-chloro-5-fluoropyridine
- 7-Bromo-3-chloro-5-fluoroindole
Comparison: Compared to these similar compounds, 7-Bromo-3-chloro-5-fluorocinnoline exhibits unique properties due to the cinnoline ring structure. This structure provides distinct electronic and steric effects, influencing its reactivity and interactions. The presence of multiple halogens further enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H3BrClFN2 |
|---|---|
Peso molecular |
261.48 g/mol |
Nombre IUPAC |
7-bromo-3-chloro-5-fluorocinnoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-6(11)5-3-8(10)13-12-7(5)2-4/h1-3H |
Clave InChI |
DQPVUDYSDFETSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=CC(=NN=C21)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


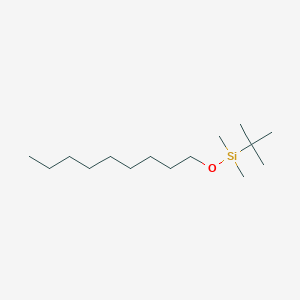
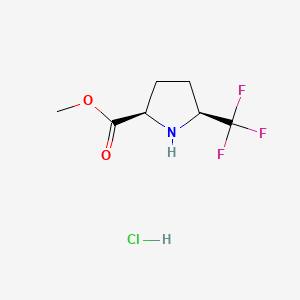
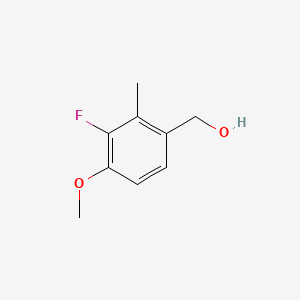
![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
